molecular formula C18H22N2O3S B6086726 3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide

3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide

Cat. No.: B6086726
M. Wt: 346.4 g/mol
InChI Key: DPSNQWCEADRJEN-UHFFFAOYSA-N
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Description

3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological and biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antithrombin properties . The compound’s structure features a benzenesulfonyl group attached to a benzamide moiety, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-18(2,3)19-17(21)14-9-8-10-15(13-14)20(4)24(22,23)16-11-6-5-7-12-16/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSNQWCEADRJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions. One common method is the base-promoted amination of benzenesulfonyl chloride with N-tert-butylbenzamide . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often employs a one-pot approach to enhance efficiency and yield. For instance, a one-pot synthesis method using 4-bromobenzenethiol and amino acid esters has been developed, yielding high amounts of the desired product in a short time . This method is advantageous due to its simplicity, high yield, and cost-effectiveness.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide is unique due to its specific structure, which combines the benzenesulfonyl group with a benzamide moiety. This combination enhances its stability and biological activity, making it a valuable compound for various scientific and industrial applications .

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